Bis(2-octyldodecyl) 6,6'-((2-(dimethylamino)ethyl)azanediyl)dihexanoate
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Overview
Description
Bis(2-octyldodecyl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate is a complex organic compound with a unique structure that includes long alkyl chains and a dimethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-octyldodecyl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate typically involves the reaction of 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoic acid with 2-octyldodecanol. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, under controlled temperature and pressure conditions to ensure the formation of the desired ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced purification techniques, such as distillation and chromatography, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(2-octyldodecyl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the dimethylaminoethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Bis(2-octyldodecyl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants and coatings.
Mechanism of Action
The mechanism of action of Bis(2-octyldodecyl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate involves its interaction with molecular targets through its functional groups. The dimethylaminoethyl group can participate in hydrogen bonding and electrostatic interactions, while the long alkyl chains provide hydrophobic interactions. These interactions enable the compound to act as a surfactant, emulsifier, or stabilizer in various applications.
Comparison with Similar Compounds
Similar Compounds
Bis(2-dimethylaminoethyl) ether: Another compound with a dimethylaminoethyl group, used as a catalyst in polyurethane production.
Poly(2-(dimethylamino)ethyl methacrylate): A polymer with similar functional groups, used in drug delivery and gene therapy.
Uniqueness
Bis(2-octyldodecyl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate is unique due to its combination of long alkyl chains and a dimethylaminoethyl group, which imparts both hydrophobic and hydrophilic properties. This dual nature makes it particularly useful in applications requiring amphiphilic compounds.
Properties
Molecular Formula |
C56H112N2O4 |
---|---|
Molecular Weight |
877.5 g/mol |
IUPAC Name |
2-octyldodecyl 6-[2-(dimethylamino)ethyl-[6-(2-octyldodecoxy)-6-oxohexyl]amino]hexanoate |
InChI |
InChI=1S/C56H112N2O4/c1-7-11-15-19-23-25-29-35-43-53(41-33-27-21-17-13-9-3)51-61-55(59)45-37-31-39-47-58(50-49-57(5)6)48-40-32-38-46-56(60)62-52-54(42-34-28-22-18-14-10-4)44-36-30-26-24-20-16-12-8-2/h53-54H,7-52H2,1-6H3 |
InChI Key |
PFXMQBGNKWFEDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCN(CCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC)CCN(C)C |
Origin of Product |
United States |
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